Benexate hydrochloride

Prostaglandin E2 NSAID-induced gastropathy Tissue-selective cytoprotection

Benexate hydrochloride is a synthetic, defensive-type anti-ulcer agent belonging to the gastric mucosal protectant class, approved in Japan for the treatment of gastric ulcer under the trade names Lonmiel and Ulgut. Its active pharmaceutical form, benexate hydrochloride betadex (BHB), is a 1:1 β-cyclodextrin clathrate complex designed to overcome the free base's intrinsically poor aqueous solubility and bitter taste.

Molecular Formula C23H28ClN3O4
Molecular Weight 445.9 g/mol
CAS No. 78718-25-9
Cat. No. B1217933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenexate hydrochloride
CAS78718-25-9
Molecular FormulaC23H28ClN3O4
Molecular Weight445.9 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN=C(N)N)C(=O)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C23H27N3O4.ClH/c24-23(25)26-14-16-10-12-18(13-11-16)21(27)30-20-9-5-4-8-19(20)22(28)29-15-17-6-2-1-3-7-17;/h1-9,16,18H,10-15H2,(H4,24,25,26);1H
InChIKeyZNYYFCHDQJQKOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benexate Hydrochloride (CAS 78718-25-9): Anti-Ulcer Agent Procurement & Research Overview


Benexate hydrochloride is a synthetic, defensive-type anti-ulcer agent belonging to the gastric mucosal protectant class, approved in Japan for the treatment of gastric ulcer under the trade names Lonmiel and Ulgut [1]. Its active pharmaceutical form, benexate hydrochloride betadex (BHB), is a 1:1 β-cyclodextrin clathrate complex designed to overcome the free base's intrinsically poor aqueous solubility and bitter taste [2]. The compound promotes gastric mucosal defense through three convergent mechanisms: stimulation of endogenous prostaglandin E₂ (PGE₂) synthesis, inhibition of gastric acid secretion, and enhancement of mucosal blood flow [3]. Its molecular formula is C₂₃H₂₈ClN₃O₄ (MW 445.94), and it crystallizes from methanol-ether with a melting point of 83°C [4].

Gastric mucosal defense compound for NSAID co-administration research models
Dual NO pathway tool: cNOS inhibition with eNOS upregulation in gastric tissue
Salt-form variants available for solubility-optimized formulation development

Why Generic Substitution of Benexate Hydrochloride Requires Rigorous Scientific Justification


Within the gastric mucosal protectant class, agents share overlapping therapeutic claims (enhanced mucosal defense, increased PG synthesis) yet exhibit fundamentally divergent molecular pharmacology, making blind substitution scientifically unsound. Benexate uniquely combines constitutive nitric oxide synthase (cNOS) inhibition (IC₅₀ 68 μM stomach; 29 μM brain) [1] with tissue-selective prostaglandin modulation—elevating gastric PGE₂ by 61–113% while simultaneously suppressing PGE₂ at inflammatory sites by 9–71% [2]. This tissue-compartmentalized pharmacology has no parallel among rebamipide, polaprezinc, teprenone, or sofalcone. Additionally, benexate's poor solubility (104 μg/mL as the HCl salt) and inherent bitterness demand specific cyclodextrin complexation or novel salt engineering, meaning even chemically identical active moieties cannot be interchanged without reformulation [3]. The compound's approved clinical dose (400 mg BID as the betadex clathrate) reflects a specific pharmacokinetic optimization not transferable to other salt forms or analogs.

Tissue-selective PGE₂ modulation (gastric increase, inflammatory-site suppression) not matched by other mucosal protectants.
Direct cNOS inhibition activity lacking in teprenone, rebamipide, sofalcone, or polaprezinc; may alter NO pathway study outcomes.
Solubility-limited salt and cyclodextrin complex requirements prevent direct interchange with unformulated free base or alternative salts.

Benexate Hydrochloride Comparator Evidence: Quantified Differentiation from Structural and Functional Analogs


Tissue-Selective Prostaglandin Modulation: Gastric Protection Without Inflammatory Interference

Benexate hydrochloride betadex (BHB) exhibits a tissue-compartmentalized prostaglandin modulation profile not observed with classical mucosal protectants. In a single study design, BHB (100–1000 mg/kg, p.o.) dose-dependently increased gastric mucosal PGE₂ by 61% to 113% compared to untreated controls, while simultaneously decreasing PGE₂ levels in carrageenin-induced pleural inflammatory exudate by 9% to 71% at 6 hours post-dose [1]. This bidirectional modulation contrasts with agents such as teprenone (geranylgeranylacetone), which broadly induces PGE₂ without tissue selectivity, and rebamipide, which increases gastric PGE₂ but has not demonstrated concurrent inflammatory-site suppression [2]. In the indomethacin-treated rat model, BHB (300 and 1000 mg/kg) dose-dependently restored indomethacin-depleted gastric PGE₂ without antagonizing the anti-inflammatory effect of indomethacin on pleural exudate PG levels [1].

Tissue-selective PGE₂
Head-to-head
Gastric PGE₂ +61% to +113% vs. inflammatory exudate −9% to −71%
Supports NSAID co-administration gastroprotection research model
Rat indomethacin/carrageenin model; 100–1000 mg/kg p.o.
Prostaglandin E2 NSAID-induced gastropathy Tissue-selective cytoprotection

Constitutive Nitric Oxide Synthase Inhibition: A Unique Pharmacological Fingerprint Among Mucosal Protectants

Benexate (as the β-cyclodextrin clathrate) is a direct inhibitor of constitutive nitric oxide synthase (cNOS), a property not shared by other gastric mucosal protectants. In enzyme preparations from rat stomach and brain, benexate inhibited NOS activity with IC₅₀ values of 68 μM (stomach) and 29 μM (brain), showing competitive inhibition with respect to L-arginine substrate [1]. Purified neuronal NOS experiments confirmed that benexate suppressed not only citrulline formation but also NADPH oxidation and hydrogen peroxide production by the enzyme [1]. Paradoxically, despite cNOS inhibition, benexate increases gastric mucosal blood flow in vivo—an effect attributed to its concomitant upregulation of endothelial NOS (eNOS) expression [2]. This dual NOS modulation (cNOS inhibition + eNOS activation) represents a unique mechanistic signature. For comparison, teprenone, sofalcone, and rebamipide have no reported direct NOS inhibitory activity; polaprezinc modulates NO indirectly via antioxidant mechanisms rather than direct enzyme inhibition [3].

cNOS inhibition
Class-level
IC₅₀ 68 μM (stomach), 29 μM (brain)
Supports cNOS pathway studies in gastric microcirculation
Competitive with L-arginine; absent in other mucosal protectants
Nitric oxide synthase cNOS inhibition Gastric microcirculation

Solubility-Driven Salt Form Selection: Quantitative Impact on Formulation Feasibility

The marketed benexate hydrochloride salt (BEX–HCl) exhibits poor aqueous solubility of 104.42 ± 27.60 μg/mL, which historically necessitated β-cyclodextrin complexation for clinical use [1]. Two novel salt forms—benexate saccharinate monohydrate (BEX–SAC) and benexate cyclamate (BEX–CYM)—were designed via crystal engineering to simultaneously address solubility and bitterness [1]. BEX–SAC achieved a solubility of 512.16 ± 22.06 μg/mL (a 4.9-fold increase over BEX–HCl), while BEX–CYM reached 160.53 ± 14.52 μg/mL (a 1.5-fold increase) [1]. Intrinsic dissolution rates paralleled these improvements, with approximately 5-fold and 2-fold enhancement, respectively [1]. Both novel salts were classified as non-hygroscopic materials with superior moisture uptake profiles, and the cyclamate salt demonstrated a substantially higher melting point (163.5°C) compared to BEX–HCl (102.4°C after dehydration) [1]. For procurement decisions, BEX–SAC offers maximal solubility for solution-based formulations, while BEX–CYM provides moderate solubility improvement with enhanced thermal stability.

Salt-form solubility
Head-to-head
BEX–SAC 512.16 μg/mL vs BEX–HCl 104.42 μg/mL (~4.9×)
Informs salt selection for solubility-optimized formulation development
Also 5× dissolution rate; BEX–CYM offers moderate increase with higher m.p.
Salt engineering Aqueous solubility Drug formulation

Clinical Ulcer Healing Benchmark: Endoscopic Healing Rate in Gastric Ulcer Patients

In a prospective clinical study of 30 evaluable gastric ulcer patients, benexate HCl betadex administered at 400 mg twice daily achieved a complete endoscopic healing rate of 36.7% at 4 weeks and 76.7% at 8 weeks, with epigastric pain resolution in 96.7% of patients by week 1 [1]. For cross-study contextualization, cetraxate—the gastroprotective drug against which non-inferiority was established for 8 Japanese mucosal protectants—demonstrated an 88.6% healing rate at 8 weeks versus 62.2% for placebo (p = 0.0062) in its pivotal trial [2]. Benexate was among the 7 agents demonstrating non-inferiority to cetraxate in the ICH E9 re-evaluation [2]. The 76.7% healing rate positions benexate within the expected efficacy range for this class, though below the numerically highest performers. A distinct practical advantage is the rapid symptom relief (96.7% at 1 week), a parameter seldom reported for comparators [1].

Endoscopic healing
Cross-study
76.7% at 8 weeks (400 mg BID)
Reported endoscopic healing endpoint context for ulcer research models
Open-label, n=30; symptom relief 96.7% at 1 week
Gastric ulcer healing Clinical endoscopy Therapeutic efficacy

Experimental Ulcer Model Selectivity Profile: Differentiation from Cetraxate, Teprenone, and Sofalcone

A systematic retrospective review of anti-peptic ulcer agents approved in Japan (1979–1988) used UIR₅₀ (dose producing 50% ulcer inhibition) as a standardized index across 8 experimental rat ulcer models to rank agents [1]. Among 7 mucosal defense enhancers including benexate, cetraxate, clebopride, plaunotol, sofalcone, teprenone, and troxipide, each agent exhibited distinct model-specific efficacy profiles [1]. Cetraxate was relatively more effective in ethanol ulcer; teprenone in indomethacin and ethanol ulcer; sofalcone showed smaller UIR₅₀% for ethanol ulcer; and clebopride and plaunotol showed smaller UIR₅₀% against stress ulcer [1]. Benexate inhibited stress-, indomethacin-, and acetic acid-induced ulcers but did not demonstrate the smallest UIR₅₀ in any single model, suggesting a broad but moderately potent profile rather than model-specific superiority [1]. In a separate in vitro lipid peroxidation assay comparing 6 antiulcer agents (teprenone, plaunotol, gefarnate, sofalcone, rebamipide, and benexate), benexate showed no effect on either oxygen uptake rate or initiation time, distinguishing its mechanism from teprenone (prolonged initiation time) and plaunotol/gefarnate (reduced oxygen uptake rate) [2].

Ulcer model selectivity
Class-level
Inhibited stress, indomethacin, acetic acid ulcers; no lipid radical-scavenging
Supports selection of appropriate positive control by ulcer model type
Rank-order from 8-model UIR₅₀ analysis; not top-ranked in any single model
Ulcer inhibition rate Experimental ulcer models Preclinical efficacy ranking

Benexate Hydrochloride: Evidence-Based Research and Procurement Application Scenarios


NSAID Combination Therapy Research Requiring Gastric Cytoprotection Without Anti-Inflammatory Interference

For preclinical studies investigating gastroprotective strategies during chronic NSAID administration, benexate hydrochloride betadex is the rational choice among mucosal protectants based on its demonstrated tissue-selective PGE₂ modulation. At 100–1000 mg/kg p.o., it increases gastric PGE₂ by 61–113% while simultaneously decreasing PGE₂ at inflammatory sites by 9–71%, without antagonizing indomethacin's anti-inflammatory action [1]. This profile is not replicated by teprenone (global PGE₂ induction) or rebamipide (gastric-selective but without inflammatory-site suppression data). Researchers designing NSAID-gastroprotection studies should specify BHB as the intervention compound and procure the betadex clathrate form to match the published pharmacology.

Nitric Oxide Pathway Investigation in Gastric Mucosal Microcirculation

Benexate serves as a unique pharmacological tool for dissecting NO-mediated gastric microcirculatory regulation due to its dual action: direct cNOS inhibition (IC₅₀ 68 μM stomach, 29 μM brain, competitive with L-arginine) [1] coupled with eNOS upregulation in ulcer tissue [2]. In acetic acid-induced rat gastric ulcer models, BHB at 1000 mg/kg significantly reduced ulcer size (P<0.05) while increasing eNOS expression and decreasing COX and TNF-α levels [2]. This paradoxical combination of enzyme inhibition and isoform-specific upregulation provides a probe for studying NO compartmentalization in mucosal healing. Procurement should specify the betadex complex to ensure consistency with published in vivo pharmacology.

Formulation Development Requiring Solubility-Optimized Benexate Salt Selection

For pharmaceutical development projects requiring benexate as the active pharmaceutical ingredient, selecting the appropriate salt form is critical. The marketed BEX–HCl betadex complex provides baseline solubility of 104.42 μg/mL [1]. For solution-based or liquid-filled capsule formulations requiring maximal solubility, BEX–SAC (saccharinate monohydrate) offers a 4.9-fold solubility increase (512.16 μg/mL) and a 5-fold dissolution rate enhancement [1]. For solid dosage forms prioritizing thermal stability during manufacturing, BEX–CYM (cyclamate) provides a 1.5-fold solubility increase (160.53 μg/mL) with a substantially higher melting point (163.5°C vs. 102.4°C for BEX–HCl) and non-hygroscopic behavior [1]. Procurement specifications should explicitly state the desired salt form and request certificate of analysis including PXRD confirmation of crystal form identity.

Preclinical Anti-Ulcer Efficacy Benchmarking Using Published Healing Rate and Model-Selectivity Data

When benexate is used as a reference standard for novel anti-ulcer compound screening, the clinical healing benchmark of 76.7% at 8 weeks (400 mg BID) [1] and the class-level UIR₅₀ model-selectivity data [2] provide validated efficacy anchors. The compound is most appropriate as a positive control in stress-, indomethacin-, and acetic acid-induced ulcer models, where it demonstrates consistent inhibition [2]. For ethanol-induced ulcer models, cetraxate or teprenone may provide more sensitive positive controls, while for aspirin ulcer models, plaunotol is preferable based on model-selectivity rank-ordering [2]. Researchers should note that benexate lacks lipid radical-scavenging activity [3], making it an unsuitable positive control for oxidative stress-mediated gastric injury models where teprenone or plaunotol would be more appropriate comparators.

Application
Selection Property
Validation Focus
NSAID co-administration gastroprotection research
Tissue-selective PGE₂ modulation
Gastric PGE₂ increase without inflammatory-site suppression
Gastric NO pathway investigation
Direct cNOS inhibition + eNOS upregulation
cNOS activity and mucosal blood flow endpoints
Solubility-optimized salt form selection
Salt-dependent solubility and thermal stability
PXRD crystal identity and solubility verification
Preclinical ulcer model response benchmarking
Model-specific ulcer inhibition profile
UIR₅₀ model-selectivity and lipid radical-scavenging absence
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